![molecular formula C20H24N4O3 B2820055 N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1029748-23-9](/img/structure/B2820055.png)

N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

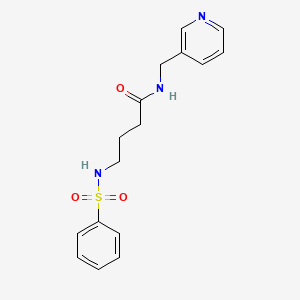

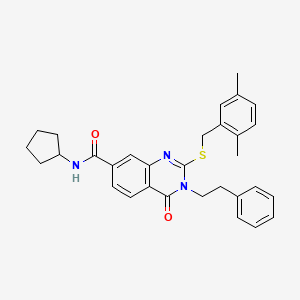

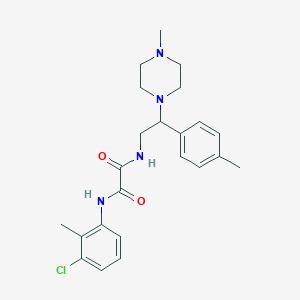

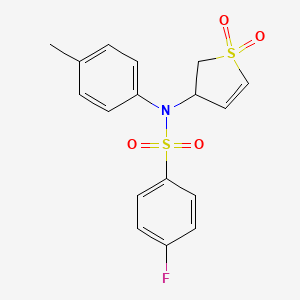

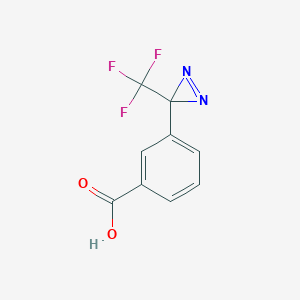

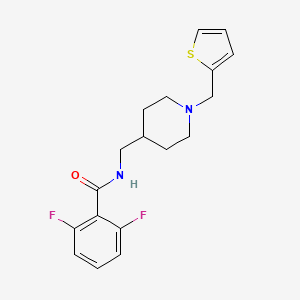

The synthesis of piperidine derivatives, such as “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, involves various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in this scaffold can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” are complex and involve several steps . These steps include the N-heterocyclization of primary amines with diols, followed by various intra- and intermolecular reactions .Wissenschaftliche Forschungsanwendungen

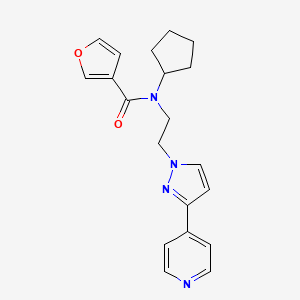

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar to N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Such compounds have shown potential as inhibitors of acetylcholinesterase, suggesting their applicability in treating conditions like dementia. For instance, one derivative demonstrated significant inhibition of AChE, indicating its possible development as an antidementia agent (Sugimoto et al., 1990).

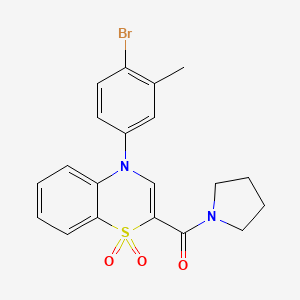

Serotonin 4 Receptor Agonism and Gastrointestinal Motility

Some benzamide derivatives, structurally related to N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide, have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, indicating their potential as prokinetic agents (Sonda et al., 2004).

Involvement in Oxidative Metabolism

Compounds structurally related to N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide have been investigated for their role in the oxidative metabolism of a novel antidepressant. The study explored how these compounds are oxidized to various metabolites, contributing insights into their metabolic pathways and potential pharmacokinetics (Hvenegaard et al., 2012).

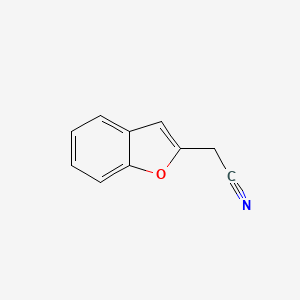

Antibacterial Activity

Piperidine derivatives, similar to the compound , have been synthesized and evaluated for their antibacterial activities. These compounds showed effectiveness against Gram-negative and Gram-positive bacteria, suggesting their potential use as antibacterial agents. This highlights the broad applicability of such compounds in combating bacterial infections (Pouramiri et al., 2017).

Wirkmechanismus

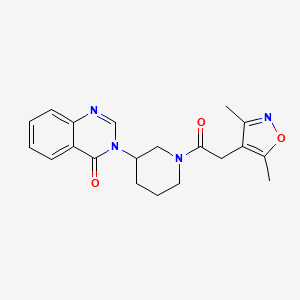

While the specific mechanism of action of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is not mentioned in the retrieved papers, compounds with similar structures have been found to inhibit the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that plays a key role in the immune response, and its inhibition can be an effective therapeutic strategy for neuroinflammatory diseases .

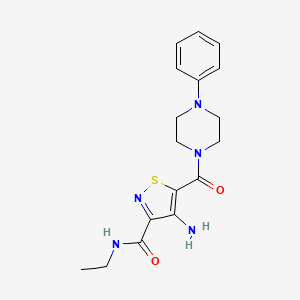

Zukünftige Richtungen

The future directions for research on “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” and similar compounds could involve further development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14-12-19(23-20(21-14)24-10-4-3-5-11-24)27-13-18(26)22-17-8-6-16(7-9-17)15(2)25/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAWPOBKLZNXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)

![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)